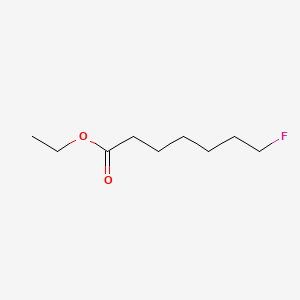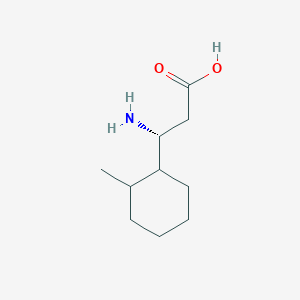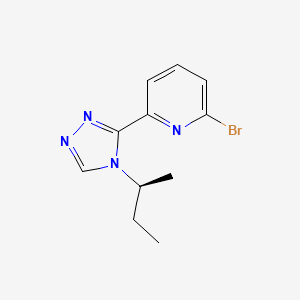
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine is a chiral compound that features a bromine atom, a pyridine ring, and a triazole ring with a sec-butyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or stability.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The mechanism of action of (S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(S)-2-Bromo-6-(4-(tert-butyl)-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a tert-butyl group instead of a sec-butyl group.
(S)-2-Chloro-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of its chiral center, bromine atom, and the specific arrangement of the triazole and pyridine rings. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
属性
分子式 |
C11H13BrN4 |
|---|---|
分子量 |
281.15 g/mol |
IUPAC 名称 |
2-bromo-6-[4-[(2S)-butan-2-yl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C11H13BrN4/c1-3-8(2)16-7-13-15-11(16)9-5-4-6-10(12)14-9/h4-8H,3H2,1-2H3/t8-/m0/s1 |
InChI 键 |
JHVWXXKSYKJSJU-QMMMGPOBSA-N |
手性 SMILES |
CC[C@H](C)N1C=NN=C1C2=NC(=CC=C2)Br |
规范 SMILES |
CCC(C)N1C=NN=C1C2=NC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
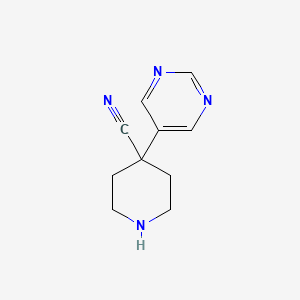
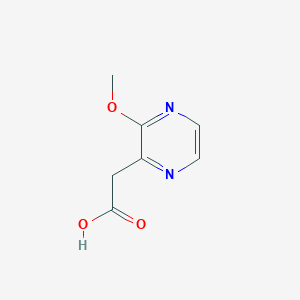
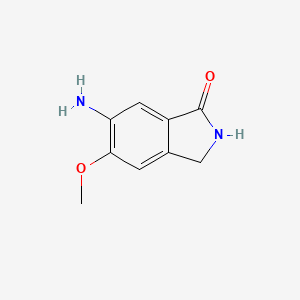
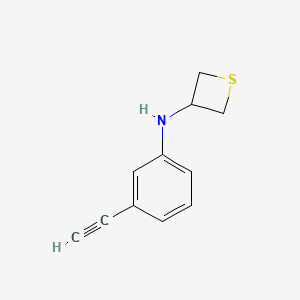
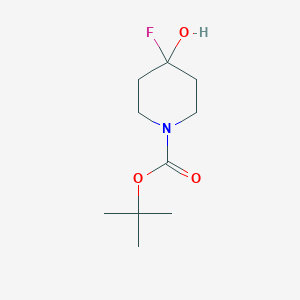
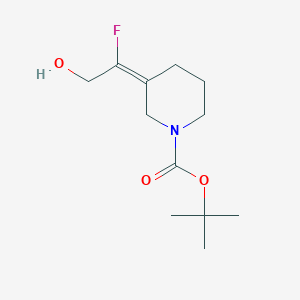
![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
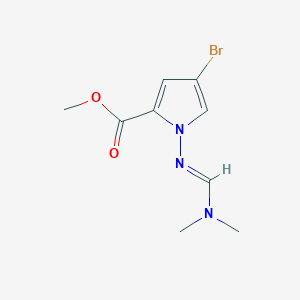
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)

![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
